molecular formula C5H11OS+ B1258502 3-Dimethylsulfoniopropionaldehyde

3-Dimethylsulfoniopropionaldehyde

Cat. No. B1258502
M. Wt: 119.21 g/mol
InChI Key: OISJAAYQHIBAQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-dimethylsulfoniopropionaldehyde is a sulfonium compound that is dimethysulfonium with a 3-oxopropyl substituent. It has a role as a metabolite.

Scientific Research Applications

Enzymatic Processes in Plant Biosynthesis

3-Dimethylsulfoniopropionaldehyde (DMSP) plays a crucial role in plant biosynthesis. A study by Kocsis and Hanson (2000) found two novel enzymes in Spartina alterniflora, a salt-tolerant plant, that are involved in DMSP biosynthesis. These enzymes, S-methyl-Met decarboxylase (SDC) and DMSP-amine oxidase (DOX), are unique to organisms that synthesize DMSP and significantly contribute to our understanding of osmoprotectant accumulation in plants (Kocsis & Hanson, 2000).

Biotechnological Production and Applications

3-Hydroxypropionaldehyde (3-HPA), closely related to DMSP, has numerous applications in biotechnology. Vollenweider and Lacroix (2004) highlighted its use in food preservation, chemical production (such as acrolein and acrylic acid), and polymer production. The study emphasizes the potential of biotechnological production of 3-HPA from renewable resources (Vollenweider & Lacroix, 2004).

Chemical Synthesis and Educational Applications

Verdía, Santamarta, and Tojo (2017) demonstrated the application of DMSP-related compounds in organic chemistry education. They used an ionic liquid as a solvent and catalyst for synthesizing (3-Methoxycarbonyl)coumarin, showcasing innovative ideas in green chemistry and chemical research for educational purposes (Verdía, Santamarta, & Tojo, 2017).

Environmental and Analytical Chemistry

Research by Salgado et al. (2015) focused on the detection and quantification of 3-mercaptopropionic acid, a compound related to DMSP. They developed a sensitive method for its determination in environmental samples, highlighting its importance in understanding sulfur metabolism in natural environments (Salgado et al., 2015).

Role in Marine Bacterial Communities

A study by Vila-Costa et al. (2010) examined the gene expression profiles of marine bacterial communities enriched with DMSP. This research provided insights into how different marine bacterioplankton use DMSP as both a carbon and sulfur source, emphasizing the compound's role in marine microbial ecology (Vila-Costa et al., 2010).

properties

Molecular Formula

C5H11OS+

Molecular Weight

119.21 g/mol

IUPAC Name

dimethyl(3-oxopropyl)sulfanium

InChI

InChI=1S/C5H11OS/c1-7(2)5-3-4-6/h4H,3,5H2,1-2H3/q+1

InChI Key

OISJAAYQHIBAQP-UHFFFAOYSA-N

Canonical SMILES

C[S+](C)CCC=O

synonyms

3-dimethylsulfoniopropionaldehyde
DMSP-ald

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Dimethylsulfoniopropionaldehyde
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